4-[(5-bromofuran-2-yl)methyl]piperazin-2-one 4-[(5-bromofuran-2-yl)methyl]piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 1877556-36-9
VCID: VC11810180
InChI: InChI=1S/C9H11BrN2O2/c10-8-2-1-7(14-8)5-12-4-3-11-9(13)6-12/h1-2H,3-6H2,(H,11,13)
SMILES: C1CN(CC(=O)N1)CC2=CC=C(O2)Br
Molecular Formula: C9H11BrN2O2
Molecular Weight: 259.10 g/mol

4-[(5-bromofuran-2-yl)methyl]piperazin-2-one

CAS No.: 1877556-36-9

Cat. No.: VC11810180

Molecular Formula: C9H11BrN2O2

Molecular Weight: 259.10 g/mol

* For research use only. Not for human or veterinary use.

4-[(5-bromofuran-2-yl)methyl]piperazin-2-one - 1877556-36-9

Specification

CAS No. 1877556-36-9
Molecular Formula C9H11BrN2O2
Molecular Weight 259.10 g/mol
IUPAC Name 4-[(5-bromofuran-2-yl)methyl]piperazin-2-one
Standard InChI InChI=1S/C9H11BrN2O2/c10-8-2-1-7(14-8)5-12-4-3-11-9(13)6-12/h1-2H,3-6H2,(H,11,13)
Standard InChI Key ITHVREVWCANWSJ-UHFFFAOYSA-N
SMILES C1CN(CC(=O)N1)CC2=CC=C(O2)Br
Canonical SMILES C1CN(CC(=O)N1)CC2=CC=C(O2)Br

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

4-[(5-Bromofuran-2-yl)methyl]piperazin-2-one features a piperazin-2-one ring (a six-membered lactam) substituted at the 4-position with a (5-bromofuran-2-yl)methyl group. The bromofuran component introduces both aromaticity and electrophilic reactivity due to the bromine atom, while the piperazin-2-one core contributes hydrogen-bonding capabilities via its amide group.

Calculated Physicochemical Properties

Based on structural analysis and comparisons to similar compounds , key properties include:

PropertyValue
Molecular FormulaC₉H₁₀BrN₂O₂
Molecular Weight259.10 g/mol
logP (Partition Coefficient)~2.1 (estimated)
Hydrogen Bond Acceptors4
Polar Surface Area~55 Ų

The bromine atom increases molecular weight and lipophilicity compared to non-halogenated analogs, potentially enhancing membrane permeability. The piperazin-2-one ring’s amide group contributes to moderate aqueous solubility, though this may be offset by the hydrophobic bromofuran unit.

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

A plausible synthesis route involves:

  • Bromofuran Preparation: Bromination of 2-furan carboxylic acid derivatives to yield 5-bromo-2-furanmethanol.

  • Piperazin-2-one Formation: Cyclization of β-amino acids or condensation of diamines with carbonyl sources.

  • Coupling Reaction: Alkylation of the piperazin-2-one nitrogen with 5-bromo-2-furanmethyl bromide under basic conditions.

Key Reaction Steps

  • Step 1: Synthesis of 5-bromo-2-furanmethyl bromide via bromination using PBr₃ or NBS (N-bromosuccinimide) .

  • Step 2: Preparation of piperazin-2-one via cyclization of N-protected β-alanine derivatives, followed by deprotection.

  • Step 3: Nucleophilic substitution between piperazin-2-one and 5-bromo-2-furanmethyl bromide in the presence of K₂CO₃ or DIEA .

Comparative Analysis with Structural Analogs

Analogous Compounds from Literature

Compounds such as {3-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}(piperidin-1-yl)methanone and (5-bromofuran-2-yl){4-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]piperazin-1-yl}methanone share structural motifs with the target molecule. Key differences include:

  • Linker Type: The target compound uses a methylene (-CH₂-) linker, whereas analogs often employ ketones or oxadiazoles .

  • Ring Systems: Piperazin-2-one vs. piperidine or piperazine, altering hydrogen-bonding potential.

Impact of Structural Variations

  • Solubility: The lactam in piperazin-2-one may improve solubility compared to non-cyclic amines.

  • Bioactivity: Bromofuran’s electrophilic bromine could facilitate covalent binding to biological targets, as seen in kinase inhibitors .

Analytical Characterization Strategies

Spectroscopic Methods

  • NMR: ¹H NMR would show characteristic signals for the furan ring (δ 6.5–7.5 ppm) and piperazin-2-one protons (δ 3.0–4.0 ppm for CH₂ groups) .

  • Mass Spectrometry: ESI-MS would display a molecular ion peak at m/z 259.10 (M+H⁺) with isotopic peaks indicative of bromine .

Challenges and Future Directions

Synthetic Optimization

Current routes may face challenges in regioselectivity during bromofuran synthesis and lactam cyclization. Catalytic methods using Pd or Cu could improve yields.

Biological Screening

Priority areas include:

  • In vitro PD-L1 Binding Assays: To evaluate immunomodulatory potential .

  • Cytotoxicity Profiling: Against cancer cell lines (e.g., HeLa, MCF-7) to identify apoptotic effects .

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